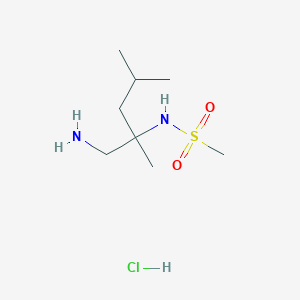
N-(2-hydroxycyclopentyl)-4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxycyclopentyl)-4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxamide, also known as JZP-386, is a novel compound that has been developed for its potential use in treating sleep disorders. It belongs to the class of drugs known as orexin receptor antagonists, which work by blocking the action of the orexin neuropeptide in the brain.
Wirkmechanismus
N-(2-hydroxycyclopentyl)-4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxamide works by blocking the action of the orexin neuropeptide, which is involved in regulating wakefulness and sleep. By blocking the orexin receptors in the brain, this compound helps to promote wakefulness and reduce excessive daytime sleepiness.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. These include increasing levels of the neurotransmitter dopamine in the brain, which is involved in regulating mood and motivation. The compound has also been shown to reduce levels of the stress hormone cortisol, which is involved in regulating the body's response to stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-hydroxycyclopentyl)-4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxamide has a number of advantages and limitations for use in lab experiments. One advantage is that it has been extensively studied in preclinical and clinical trials, which provides a wealth of data on its safety and efficacy. However, one limitation is that it is a relatively new compound, and there may be limited information available on its long-term effects.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(2-hydroxycyclopentyl)-4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxamide. One area of interest is its potential use in treating other sleep disorders, such as idiopathic hypersomnia and shift work sleep disorder. Another area of interest is its potential use in treating other conditions, such as depression and anxiety disorders, which are thought to be linked to disturbances in sleep and wakefulness. Additionally, further research is needed to better understand the long-term effects of this compound and its potential for abuse or addiction.
Synthesemethoden
N-(2-hydroxycyclopentyl)-4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxamide is synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis process has been described in detail in a patent application filed by Jazz Pharmaceuticals, the company that developed the compound.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxycyclopentyl)-4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxamide has been studied extensively in preclinical and clinical trials for its potential use in treating sleep disorders such as narcolepsy and obstructive sleep apnea. The compound has shown promising results in improving wakefulness and reducing excessive daytime sleepiness in patients with these conditions.
Eigenschaften
IUPAC Name |
N-(2-hydroxycyclopentyl)-4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c22-11-5-6-13-12-21(14-7-2-1-3-8-14)20-17(13)18(24)19-15-9-4-10-16(15)23/h1-3,7-8,12,15-16,22-23H,4-6,9-11H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKKYGHJQOZZQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NC(=O)C2=NN(C=C2CCCO)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(dimethylamino)-N-[2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7631030.png)
![N-[1-(3-methylbutyl)pyrazol-3-yl]-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7631045.png)

![4-[(4-Methyl-3-nitrophenyl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine](/img/structure/B7631063.png)

![1-(6-Methylpyridin-3-yl)-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea](/img/structure/B7631087.png)


![N-[[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methyl]-N,2,5-trimethylaniline](/img/structure/B7631095.png)
